molecular formula C9H8NNaO3 B7821909 sodium;2-benzamidoacetate

sodium;2-benzamidoacetate

Cat. No.: B7821909
M. Wt: 201.15 g/mol
InChI Key: ZBCAZEFVTIBZJS-UHFFFAOYSA-M
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Description

Sodium 2-benzamidoacetate (CAS: 532-94-5) is the sodium salt of 2-benzamidoacetic acid, a derivative of hippuric acid (benzoylglycine). Its molecular formula is C₉H₈NNaO₃, with a molecular weight of 201.15 g/mol . Structurally, it consists of a benzamide group linked to a glycine moiety, with the carboxylic acid group neutralized by a sodium ion.

Properties

IUPAC Name

sodium;2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCAZEFVTIBZJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

In a typical procedure, glycine (15 mmol) is suspended in dichloromethane (30 mL) with triethylamine (25 mmol) to neutralize the hydrochloric acid byproduct. Benzoyl chloride (15 mmol) is added dropwise under ice-cooling, followed by stirring at room temperature for 12 hours. The mixture is then quenched with saturated sodium bicarbonate, and the organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. The resulting hippuric acid is dissolved in water and neutralized with sodium hydroxide to yield the sodium salt.

Key Parameters :

  • Solvent : Dichloromethane facilitates reactant solubility while minimizing side reactions.

  • Base : Triethylamine ensures efficient HCl scavenging, preventing protonation of the glycine amine.

  • Yield : Reported yields for analogous amidation reactions range from 69% to 81.7%.

Purification and Characterization

Crude sodium hippurate is purified via silica gel chromatography using a hexane/ethyl acetate gradient. Final characterization employs:

  • TLC : Monitoring with hexane/ethyl acetate (1:1 v/v).

  • NMR : Peaks at δ 7.8–7.4 ppm (benzene protons), δ 4.1 ppm (methylene group), and δ 3.9 ppm (carboxylate).

  • Mass Spectrometry : Molecular ion peak at m/z 201.15 (C₉H₈NNaO₃).

Enzymatic Synthesis Using Tissue Extracts

Enzymatic methods exploit the natural capacity of renal and hepatic tissues to conjugate benzoate with glycine. This approach mirrors endogenous hippurate biosynthesis and is particularly valued for biochemical studies.

Hog Kidney Extract Catalysis

A saturated solution of sodium benzoate and glycine is incubated with a glycerol extract of hog kidney at 37°C for 24–48 hours. The enzyme glycine N-acyltransferase catalyzes the ATP-dependent activation of benzoate to benzoyl-CoA, which subsequently reacts with glycine.

Optimization Insights :

  • Coenzyme A (CoA) Augmentation : Pantothenic acid (a CoA precursor) increases intracellular CoA levels, enhancing hippurate yield by 20–30%.

  • Extraction Protocol : Post-reaction, hippuric acid is isolated via ether extraction and hydrolyzed with HCl before formol titration quantifies glycine liberation.

Biochemical and Microbial Pathways

In vivo, sodium hippurate forms through hepatic and microbial metabolism. While less direct for laboratory synthesis, these pathways inform fermentation-based production.

Gut Microbiota-Mediated Synthesis

Certain gut microbiota, including Clostridium species, convert dietary benzoate to hippurate via glycine conjugation. In vitro models using fecal suspensions demonstrate pH-dependent yields, with maximal production at neutral pH.

Table 1: Comparative Analysis of Preparation Methods

MethodReaction TimeYield (%)PurityKey Advantages
Chemical Synthesis12–24 h69–81.7>95%Scalable, high reproducibility
Enzymatic Catalysis24–48 h60–7585–90%Biocompatible, mimics in vivo pathways
Microbial Fermentation48–72 h40–6070–80%Sustainable, utilizes renewable substrates

Industrial-Scale Production Considerations

Solvent Selection and Waste Management

Large-scale synthesis prioritizes ethanol/water mixtures over dichloromethane to reduce environmental impact. Ethanol’s lower toxicity and higher boiling point simplify solvent recovery.

Catalytic Innovations

Copper sulfate/sodium ascorbate systems, traditionally used in click chemistry, have been adapted to accelerate amidation kinetics, reducing reaction times to 4–5 hours .

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyruvic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form pyruvic acid.

    Reduction: It can be reduced to form glyceric acid.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Pyruvic acid.

    Reduction: Glyceric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxypyruvic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It plays a role in metabolic pathways and is studied for its involvement in cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxypyruvic acid involves its role as an intermediate in metabolic pathways. It is converted into other important biomolecules through enzymatic reactions. For example, it can be converted into pyruvic acid by the enzyme hydroxypyruvate reductase. This conversion is crucial for energy production and various biosynthetic processes in cells.

Comparison with Similar Compounds

Ethyl 2-Benzamidoacetate

  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Melting Point : 58–60°C
  • Key Features: Used as a volatile organic compound (VOC) marker in fishmeal degradation studies, correlating with nitrogen-containing decomposition products . Applied in asymmetric transfer hydrogenation reactions to synthesize γ-alkyl β-hydroxy α-amino acids .
  • Safety: Limited hazard data, but standard ester precautions apply (e.g., avoid inhalation).

Methyl 2-Benzamidoacetate

  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • Key Features: A critical intermediate in enantioselective synthesis, such as the production of β-hydroxy α-amino acids via titanium-mediated reactions . NMR data (δ 7.86–7.44 ppm for aromatic protons; δ 3.83 ppm for methoxy group) confirms its structural integrity .
  • Applications : Widely used in pharmaceutical intermediate synthesis and sold commercially as a research chemical .

Sodium Benzoate (CAS: 532-32-1)

  • Molecular Formula : C₇H₅NaO₂
  • Molecular Weight : 144.11 g/mol
  • Key Features :
    • A common preservative in food and cosmetics due to its antimicrobial properties .
    • Classified as mildly irritating (GHS07) but generally recognized as safe (GRAS) in regulated concentrations .
  • Contrast with Sodium 2-Benzamidoacetate : While both are sodium salts, sodium benzoate lacks the amide functional group, reducing its utility in peptide synthesis.

Sodium Chloroacetate (CAS: 3926-62-3)

  • Molecular Formula : C₂H₂ClO₂Na
  • Molecular Weight : 132.48 g/mol
  • Key Features :
    • Highly reactive and toxic, requiring stringent safety protocols (e.g., immediate flushing upon eye/skin contact) .
    • Used industrially as a herbicide precursor, contrasting with the pharmaceutical focus of sodium 2-benzamidoacetate .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Safety Profile
Sodium 2-Benzamidoacetate C₉H₈NNaO₃ 201.15 Not reported Pharmaceutical intermediates Low hazard
Ethyl 2-Benzamidoacetate C₁₁H₁₃NO₃ 207.23 58–60 VOC markers, asymmetric synthesis Moderate precautions
Methyl 2-Benzamidoacetate C₁₀H₁₁NO₃ 193.20 Not reported Enantioselective synthesis intermediates Research-grade handling
Sodium Benzoate C₇H₅NaO₂ 144.11 >300 (decomposes) Food preservative, cosmetics Mild irritant
Sodium Chloroacetate C₂H₂ClO₂Na 132.48 200 (dec.) Herbicide synthesis High toxicity

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: Sodium 2-benzamidoacetate and its esters are pivotal in synthesizing bioactive molecules. For instance, methyl 2-benzamidoacetate facilitates asymmetric hydrogenation to produce chiral amino acids .
  • Degradation Studies: Ethyl 2-benzamidoacetate serves as a biomarker for fishmeal spoilage, linking nitrogenous VOCs to storage conditions .
  • Safety Considerations : Sodium chloroacetate’s acute toxicity underscores the importance of functional group effects on hazard profiles, contrasting sharply with the benign nature of sodium benzoate .

Q & A

Q. What are the established synthetic routes for sodium 2-benzamidoacetate, and how is purity validated?

Sodium 2-benzamidoacetate (C₉H₈NNaO₃) is typically synthesized via the reaction of benzoyl chloride with glycine in alkaline conditions, followed by neutralization with sodium hydroxide. Key steps include:

  • Condensation : Benzoyl chloride reacts with glycine in aqueous NaOH to form 2-benzamidoacetic acid.
  • Neutralization : Acidification and subsequent sodium salt precipitation.
  • Purification : Recrystallization from ethanol/water mixtures.

Q. Characterization :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) peaks at δ 7.82–7.44 ppm (aromatic protons) and δ 4.28 ppm (CH₂ group) confirm structure .
  • HPLC : Purity >98% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What analytical methods are recommended for quantifying sodium 2-benzamidoacetate in biological matrices?

  • Non-aqueous Titration : Suitable for bulk quantification but limited by interference from acidic/basic impurities. Requires calibration with potassium hydrogen phthalate .
  • High-Performance Liquid Chromatography (HPLC) :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/0.1% phosphoric acid (60:40).
    • Detection : UV at 220 nm (LOD: 0.1 µg/mL) .
  • Mass Spectrometry (LC-MS) : Ideal for trace analysis in plasma or urine, using deuterated internal standards .

Q. How do solubility and stability profiles impact experimental design?

PropertyValueConditionsSource
Solubility in DMSO≥14 mg/mL25°C
StabilityStable at -20°C (dry)Hygroscopic; avoid light

Methodological Note : For aqueous solutions, use phosphate buffer (pH 7.4) to prevent hydrolysis. Stability studies should include accelerated degradation tests under UV light and varying pH .

Advanced Research Questions

Q. What mechanistic insights exist for sodium 2-benzamidoacetate in photochemical reactions?

In photodecarboxylation studies, sodium 2-benzamidoacetate derivatives (e.g., methyl esters) undergo radical-mediated pathways under UV light. Key findings:

  • Radical Intermediates : Detected via EPR spectroscopy using TEMPO as a spin trap.
  • DFT Calculations : Predict a 20 kcal/mol activation barrier for decarboxylation, consistent with experimental yields .

Q. Experimental Design :

  • Use N-acyloxyphthalimide precursors for controlled radical generation.
  • Monitor reactions with in-situ IR spectroscopy to track CO₂ release .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies arise from solvent polarity, temperature, and impurities. For example:

  • Ethanol Solubility : Ranges from 50 mg/mL (95% ethanol) to 120 mg/mL (50% aqueous ethanol) due to sodium ion hydration effects .

Q. Resolution Strategy :

  • Validate solvent purity via Karl Fischer titration.
  • Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Q. What computational tools model the interaction of sodium 2-benzamidoacetate with biomolecules?

  • Molecular Dynamics (MD) Simulations :
    • Software : GROMACS or AMBER.
    • Force Field : CHARMM36 for sodium ion parameterization.
    • Applications : Predict binding affinity to serum albumin (Ka ≈ 10⁴ M⁻¹) .
  • Docking Studies : AutoDock Vina models interactions with bacterial hippuricase enzymes, identifying key hydrogen bonds at the active site .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling sodium 2-benzamidoacetate?

  • GHS Classification : Irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. How do regulatory guidelines influence analytical method validation?

  • FDA/EFSA Compliance : Maximum allowable limits in pharmaceuticals (e.g., 0.1% w/w) require LC-MS validation with ≤5% RSD .
  • Documentation : Include system suitability tests (e.g., tailing factor <2.0) and robustness studies (pH ±0.2, temperature ±5°C) in analytical reports .

Data Presentation and Critical Analysis

Q. How should researchers present conflicting spectral data in publications?

  • Example : Discrepant ¹³C NMR signals for the carbonyl group (δ 170–175 ppm) may arise from tautomerism.
  • Resolution : Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) .

Q. What statistical methods address variability in kinetic studies?

  • Non-linear Regression : Fit time-course data to first-order decay models (R² >0.98).
  • Error Analysis : Use Monte Carlo simulations to propagate uncertainty in rate constants .

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